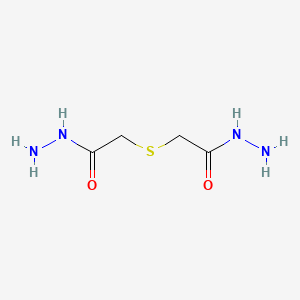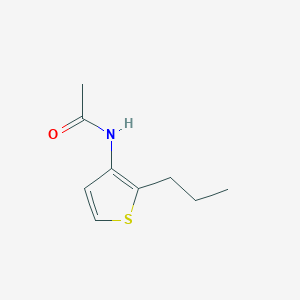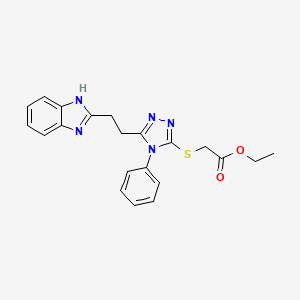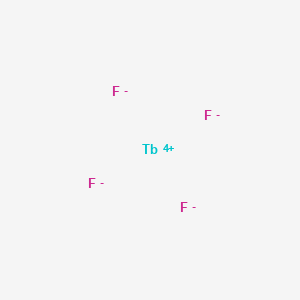
Terbium tetrafluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium tetrafluoride is an inorganic compound with the chemical formula TbF₄. It is a white solid known for its strong oxidizing and fluorinating properties. This compound is significant in various scientific and industrial applications due to its unique chemical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terbium tetrafluoride can be synthesized by reacting very pure terbium(III) fluoride with fluorine gas, xenon difluoride, or chlorine trifluoride. The reaction is as follows: [ 2 \text{TbF}_3 + \text{F}_2 \rightarrow 2 \text{TbF}_4 ] This reaction typically requires controlled conditions to ensure the purity and stability of the product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires high-purity starting materials and precise control of reaction conditions to produce this compound efficiently and safely .
Types of Reactions:
Oxidation: this compound can oxidize other compounds, such as cobalt trifluoride to cobalt tetrafluoride: [ \text{TbF}_4 + \text{CoF}_3 \rightarrow \text{TbF}_3 + \text{CoF}_4 ]
Fluorination: It acts as a strong fluorinating agent, capable of fluorinating compounds like fullerene at high temperatures (320–460°C).
Common Reagents and Conditions:
Reagents: Fluorine gas, xenon difluoride, chlorine trifluoride.
Conditions: High temperatures and controlled environments to prevent decomposition and ensure reaction completion.
Major Products:
Oxidation Products: Cobalt tetrafluoride.
Fluorination Products: Fluorinated fullerenes and other fluorinated compounds.
Scientific Research Applications
Terbium tetrafluoride is utilized in various fields due to its unique properties:
Mechanism of Action
The primary mechanism by which terbium tetrafluoride exerts its effects is through its strong oxidizing and fluorinating capabilities. It can release atomic fluorine upon heating, which then reacts with other compounds to form fluorinated products. This property makes it valuable in various chemical reactions and industrial processes .
Comparison with Similar Compounds
- Cerium tetrafluoride (CeF₄)
- Cobalt tetrafluoride (CoF₄)
- Plutonium tetrafluoride (PuF₄)
- Uranium tetrafluoride (UF₄)
Comparison: Terbium tetrafluoride is unique due to its strong fluorinating ability and the purity of atomic fluorine it releases upon heating. Unlike some other tetrafluorides, it does not emit a mixture of fluoride vapors, making it more efficient and desirable for specific applications .
This compound stands out among its peers for its robust chemical properties and wide range of applications, making it a compound of significant interest in both scientific research and industrial applications.
Properties
CAS No. |
36781-15-4 |
|---|---|
Molecular Formula |
F4Tb |
Molecular Weight |
234.91897 g/mol |
IUPAC Name |
terbium(4+);tetrafluoride |
InChI |
InChI=1S/4FH.Tb/h4*1H;/q;;;;+4/p-4 |
InChI Key |
XWMJNWMCMQWTCG-UHFFFAOYSA-J |
Canonical SMILES |
[F-].[F-].[F-].[F-].[Tb+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


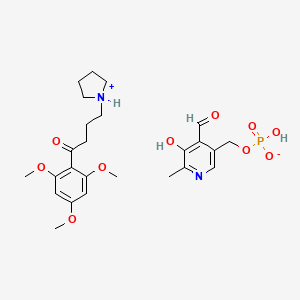

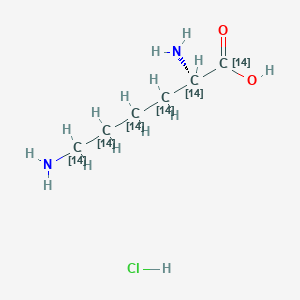
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)
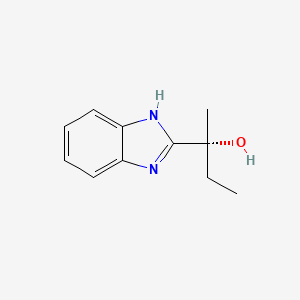
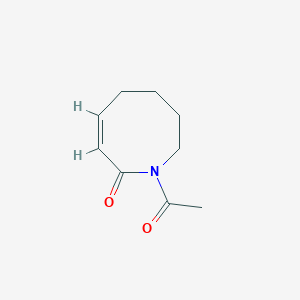

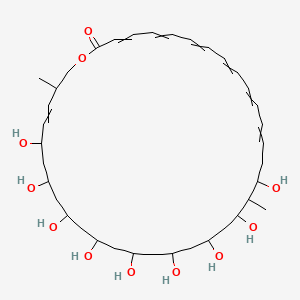
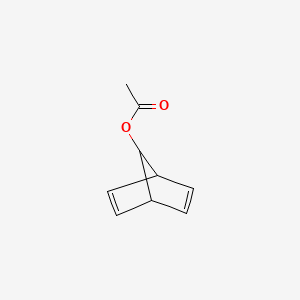
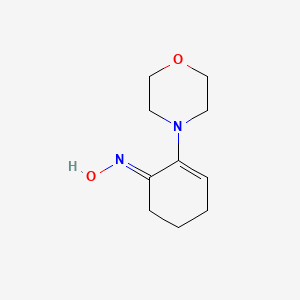
![Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-](/img/structure/B13816055.png)
